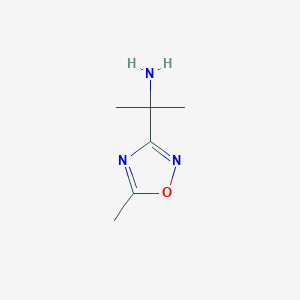
N-(2,6-difluorophenyl)-4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(2,6-difluorophenyl)-4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxamide is a chemical entity that appears to be related to a class of antiproliferative agents. These agents have been identified as tubulin inhibitors, which are compounds that interfere with the tubulin protein, a key component of the cell's cytoskeleton. This interference can disrupt cell division and has potential applications in cancer treatment. The related compound, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, has demonstrated significant biological activity, suggesting that the compound may also exhibit similar antiproliferative properties .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting from basic aromatic acids such as 2,6-difluorobenzoic acid. The process includes the formation of various intermediates and the introduction of specific functional groups that contribute to the biological activity of the final compound. For instance, the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, a compound with a similar difluorophenyl moiety, was achieved in 9 steps with a 1% overall chemical yield . This suggests that the synthesis of this compound could be similarly complex and require careful optimization to achieve a reasonable yield.
Molecular Structure Analysis
The molecular structure of this compound likely includes several key features that contribute to its biological activity. The presence of the 2,6-difluorophenyl group is a common structural motif in medicinal chemistry, often contributing to the binding affinity and selectivity of a compound towards its biological target. The piperidine-1-carboxamide portion of the molecule is a structural element that is present in the related tubulin inhibitors, which suggests that it plays a crucial role in the compound's antiproliferative activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of compounds like this compound are often complex and require precise conditions. For example, the desmethylation of a related compound was achieved using TMSCl/NaI to yield a precursor for radiolabeling . Such reactions are critical for the preparation of compounds for biological testing and imaging applications, indicating that similar methodologies could be applied to the compound for further study and development.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided data, we can infer from related compounds that it may possess certain characteristics. Compounds with difluorophenyl groups often exhibit increased metabolic stability and improved pharmacokinetic profiles. The presence of a piperidine ring and carboxamide functionality may influence the solubility and permeability of the compound, which are important factors in drug development .
Wissenschaftliche Forschungsanwendungen
Molecular Interactions and Pharmacophore Models
Research on compounds similar to "N-(2,6-difluorophenyl)-4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxamide" often involves their molecular interactions with specific receptors, such as the CB1 cannabinoid receptor. Studies have utilized molecular orbital methods and conformational analysis to understand the binding mechanisms and develop pharmacophore models. These models help in identifying essential features that contribute to the compounds' affinity towards receptors, aiding in the design of more selective and potent ligands (Shim et al., 2002).
Synthesis and Chemical Structure
The synthesis of novel compounds with complex structures like "this compound" involves intricate chemical reactions and methodologies. Research in this area focuses on developing scalable and facile synthetic processes, optimizing reaction conditions, and exploring different synthetic routes to achieve high purity and yield of the desired products. These studies are crucial for the efficient production of such compounds for further pharmacological evaluation (Wei et al., 2016).
Eigenschaften
IUPAC Name |
N-(2,6-difluorophenyl)-4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2N4O4/c1-28-10-9-23-15(25)11-24(18(23)27)12-5-7-22(8-6-12)17(26)21-16-13(19)3-2-4-14(16)20/h2-4,12H,5-11H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBBFFCYEPUTFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F2N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,3-dimethylphenyl)-2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2537803.png)

![(4S)-3-propionyl-N-[2-(1,3-thiazol-4-yl)ethyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2537807.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2537811.png)

![1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2537814.png)


![5-[(Dimethylamino)methyl]-2-methylaniline](/img/structure/B2537818.png)

![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-methoxybenzylidene)acetohydrazide](/img/structure/B2537820.png)
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-chlorophenyl)methanesulfonamide](/img/structure/B2537822.png)